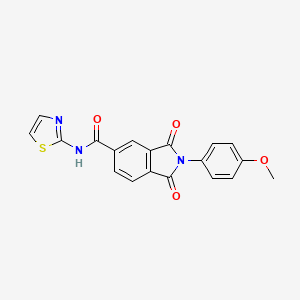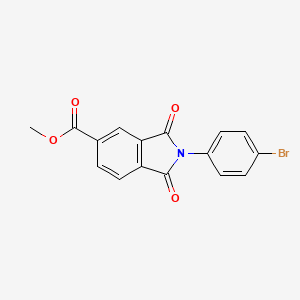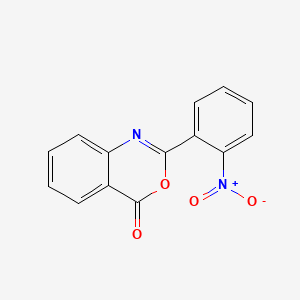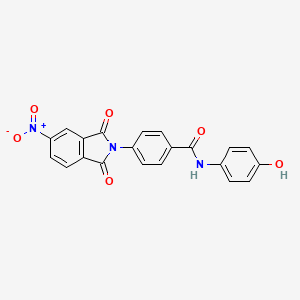
N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as MTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTB is a triazole derivative that has been synthesized through a multi-step process, and its mechanism of action is believed to involve the inhibition of certain enzymes in the body. In
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is believed to involve the inhibition of certain enzymes in the body. Specifically, N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of the enzyme CYP51, which is involved in the biosynthesis of ergosterol in fungi and cholesterol in humans. Inhibition of this enzyme leads to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-cancer, antifungal, and antiviral properties, N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have anti-inflammatory effects. It has been suggested that N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is its high potency and specificity for its target enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of CYP51, which could have significant therapeutic applications in the treatment of fungal infections and cancer. Another area of research is the study of the anti-inflammatory properties of N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanisms of action of N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is in the treatment of cancer. N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that its mechanism of action involves the inhibition of certain enzymes that are involved in cancer cell proliferation. N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been studied for its potential use in the treatment of fungal infections and as an antiviral agent.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-8-7-20(11-16-6-3-9-24-16)17(22)14-4-2-5-15(10-14)21-12-18-19-13-21/h2-6,9-10,12-13H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAATGARHQPXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2=CC(=CC=C2)N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-(2-thienylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B3831244.png)
![4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3831250.png)
![5-methyl-2-{[4-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B3831265.png)
![4-{3-[(3-nitrobenzoyl)amino]benzoyl}phthalic acid](/img/structure/B3831267.png)
![N-methyl-1-pyridin-3-yl-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B3831274.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B3831293.png)
![4-(3-ethynylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3831302.png)

![N,N'-bis(2-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3831306.png)


![4,4'-[1-buten-3-yne-1,4-diylbis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3831318.png)

